methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate
Overview
Description
Methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate is a useful research compound. Its molecular formula is C11H11N3O2S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.05719778 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of methyl [(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetate and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction leads to changes in the enzyme’s activity, thereby affecting the synthesis of estrogens.
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, the compound reduces the conversion of androgens to estrogens, leading to decreased estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogens.
Result of Action
The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen synthesis . This can have a significant impact on cells and tissues that are sensitive to estrogen levels, including certain types of cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown promising results with respect to the stabilization of Cu+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions .
Properties
IUPAC Name |
methyl 2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10(15)7-17-11-12-8-14(13-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKJVBIJFVZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN(C=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.